

# An In-Depth Technical Guide to Amino-PEG3-C2-sulfonic acid

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## Compound of Interest

Compound Name: Amino-PEG3-C2-sulfonic acid

Cat. No.: B605460

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Amino-PEG3-C2-sulfonic acid** is a heterobifunctional linker molecule of significant interest in the fields of pharmaceutical sciences and biotechnology. As a member of the polyethylene glycol (PEG) family, it possesses a hydrophilic backbone that imparts favorable solubility and pharmacokinetic properties to conjugated molecules.<sup>[1]</sup> Its terminal amino and sulfonic acid groups offer versatile handles for covalent modification, making it a valuable tool in the construction of complex biomolecules and drug delivery systems.<sup>[1][2]</sup> This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

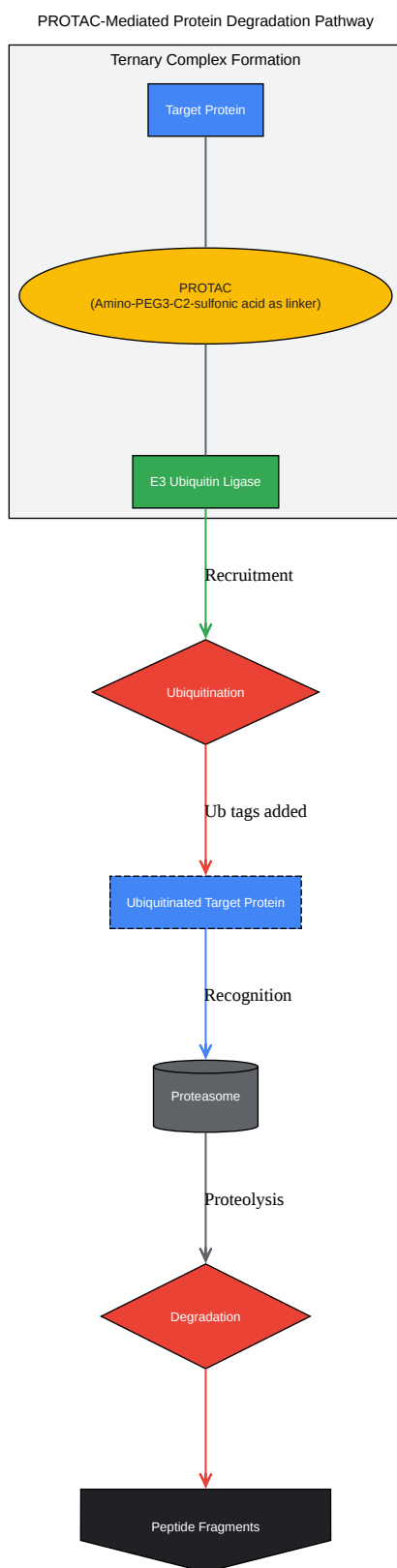
### Core Properties and Data Presentation

**Amino-PEG3-C2-sulfonic acid** is primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).<sup>[3][4]</sup> PROTACs are novel therapeutic agents designed to co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.<sup>[3][4]</sup> The linker component of a PROTAC is crucial as it connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand, and its length and composition can significantly impact the efficacy of the resulting molecule. The hydrophilic nature of the PEG chain in **Amino-PEG3-C2-sulfonic acid** can enhance the aqueous solubility of the PROTAC, a critical factor for drug development.<sup>[1]</sup>

Property	Value	Citation(s)
Chemical Formula	C <sub>8</sub> H <sub>19</sub> NO <sub>6</sub> S	[4]
Molecular Weight	257.3 g/mol	[4]
CAS Number	1817735-43-5	[4]
Appearance	Solid powder or oil	
Purity	Typically ≥95%	
Solubility	Soluble in water, DMSO, and DMF	
Storage Conditions	Store at -20°C under a dry, inert atmosphere	[3][4]

## Key Applications and Signaling Pathways

The primary application of **Amino-PEG3-C2-sulfonic acid** is in the synthesis of PROTACs. The fundamental mechanism of action for a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system. This is achieved by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The E3 ligase then facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.



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PROTAC-mediated protein degradation pathway.

## Experimental Protocols

### Representative Synthesis of a Short-Chain Amino-PEG-Sulfonic Acid

While a specific protocol for **Amino-PEG3-C2-sulfonic acid** is not publicly available, a representative synthesis can be outlined based on established chemical principles. This would typically involve a multi-step process starting from a readily available PEGylated precursor. A plausible, though not definitive, route could involve the reaction of an amino-PEG alcohol with a sulfonating agent, or the modification of a pre-formed PEG-sulfonate. For instance, a general method for the sulfonation of a PEG derivative involves reacting it with a sulfonating agent like chlorosulfonic acid.<sup>[5]</sup>

#### Materials:

- Amino-PEG3-OH (or a similarly sized amino-PEG alcohol)
- Chlorosulfonic acid
- Anhydrous aprotic solvent (e.g., Dichloromethane)
- Base (e.g., Triethylamine)
- Quenching solution (e.g., saturated sodium bicarbonate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Purification system (e.g., silica gel chromatography)

#### Procedure:

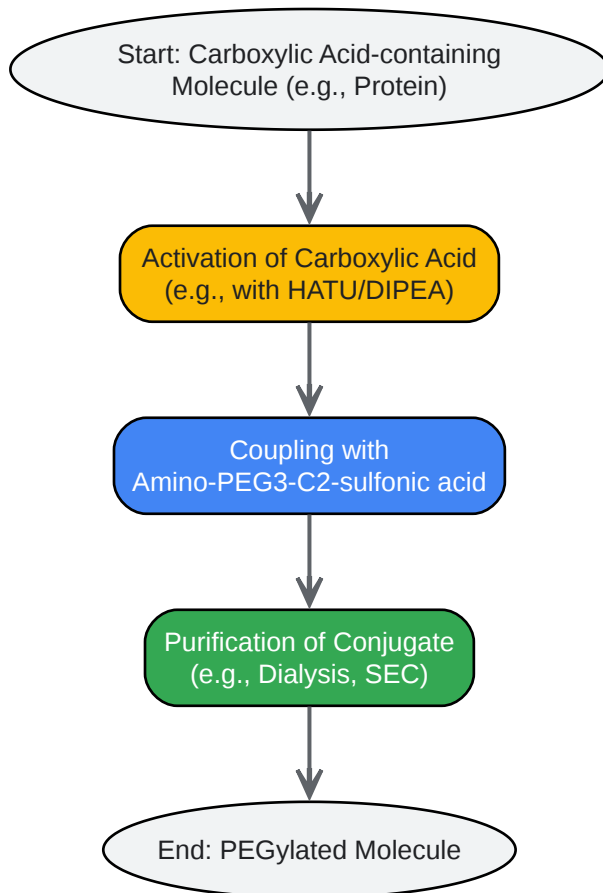
- Dissolve the starting amino-PEG alcohol in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the reaction mixture in an ice bath.
- Slowly add the base to the reaction mixture.

- In a separate flask, prepare a solution of chlorosulfonic acid in the same anhydrous solvent.
- Add the chlorosulfonic acid solution dropwise to the cooled amino-PEG alcohol solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product using silica gel chromatography to obtain the final amino-PEG-sulfonic acid.

## Bioconjugation via Amide Bond Formation

The primary amine of **Amino-PEG3-C2-sulfonic acid** can be readily conjugated to carboxylic acids on proteins, peptides, or other molecules to form a stable amide bond. This reaction is typically facilitated by a coupling agent.

## Bioconjugation Workflow: Amide Bond Formation



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General workflow for bioconjugation.

Materials:

- Carboxylic acid-containing molecule (e.g., protein, peptide)
- **Amino-PEG3-C2-sulfonic acid**
- Coupling agent (e.g., HATU)
- Base (e.g., DIPEA)
- Anhydrous aprotic solvent (e.g., DMF or DMSO)
- Reaction buffer (if working with proteins)

- Purification system (e.g., dialysis, size-exclusion chromatography)

#### Procedure:

- Dissolve the carboxylic acid-containing molecule in the appropriate solvent or buffer.
- In a separate vial, dissolve **Amino-PEG3-C2-sulfonic acid** in the same solvent.
- To the solution of the carboxylic acid-containing molecule, add the coupling agent and the base.
- Stir the mixture for a short period to activate the carboxylic acid.
- Add the solution of **Amino-PEG3-C2-sulfonic acid** to the activated carboxylic acid mixture.
- Allow the reaction to proceed at room temperature for a specified time (typically 1-24 hours), with gentle stirring.
- Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).
- Once the reaction is complete, quench any unreacted coupling agent according to the manufacturer's instructions.
- Purify the resulting conjugate using an appropriate method to remove unreacted starting materials and byproducts.

## Conclusion

**Amino-PEG3-C2-sulfonic acid** is a valuable and versatile chemical tool for researchers in drug development and biotechnology. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, makes it particularly well-suited for the construction of PROTACs and other complex bioconjugates. The experimental protocols provided herein offer a starting point for the effective utilization of this molecule in various research applications. As the field of targeted protein degradation continues to expand, the importance of well-defined linkers like **Amino-PEG3-C2-sulfonic acid** is expected to grow.

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